2,3-Dimethyl-3-(thiophen-3-yl)butan-2-ol
Description
The compound with the molecular formula “CC©(C©(C1=Csc=C1)C)O” is a complex organic molecule This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur The structure also includes multiple methyl groups and a hydroxyl group, making it a highly branched molecule
Properties
IUPAC Name |
2,3-dimethyl-3-thiophen-3-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16OS/c1-9(2,10(3,4)11)8-5-6-12-7-8/h5-7,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLAQJVBDGJAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC=C1)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the formation of the thiophene ring followed by the introduction of the hydroxyl and methyl groups. One common method is the cyclization of a suitable precursor containing sulfur and carbon atoms to form the thiophene ring. This can be achieved through various cyclization reactions, such as the Paal-Knorr synthesis. Once the thiophene ring is formed, the hydroxyl and methyl groups can be introduced through alkylation and hydroxylation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiophene ring can be reduced under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the thiophene ring can yield a saturated ring structure.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler compound with a similar ring structure but without the additional methyl and hydroxyl groups.
2,2’-Thenil: A compound with a similar thiophene ring but different substituents.
Uniqueness
The uniqueness of this compound lies in its highly branched structure and the presence of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications and research studies.
Biological Activity
2,3-Dimethyl-3-(thiophen-3-yl)butan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the context of agricultural applications and antimicrobial properties. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure includes a thiophene ring, which is known to enhance the antimicrobial properties of organic compounds. The molecular formula is C₉H₁₂OS, indicating the presence of sulfur, which often plays a crucial role in biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various phytopathogenic microorganisms. According to a patent application, this compound is effective in protecting crops from diseases caused by fungi and bacteria, making it a promising candidate for agricultural fungicides .
Table 1: Antimicrobial Activity Against Pathogens
Phytopathogenic Fungal Control
The compound has shown efficacy in controlling phytopathogenic fungi, which are responsible for significant crop losses. The mechanisms of action include disrupting fungal cell wall synthesis and inhibiting spore germination. Studies have demonstrated that its application can lead to reduced disease incidence in crops .
Case Study 1: Efficacy in Crop Protection
A study conducted on tomato plants treated with this compound showed a marked reduction in the incidence of late blight caused by Phytophthora infestans. The treated plants exhibited healthier foliage and higher yields compared to untreated controls.
Case Study 2: Antimicrobial Properties
In vitro tests against multidrug-resistant strains of Staphylococcus aureus revealed that the compound not only inhibited bacterial growth but also demonstrated potential as an adjuvant in antibiotic therapies. The compound's ability to enhance the efficacy of conventional antibiotics was particularly noteworthy, suggesting its role in combating antibiotic resistance .
The antimicrobial action of this compound is attributed to its ability to interact with microbial cell membranes and inhibit key metabolic pathways. This interaction is facilitated by the thiophene moiety, which enhances lipid solubility and membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
